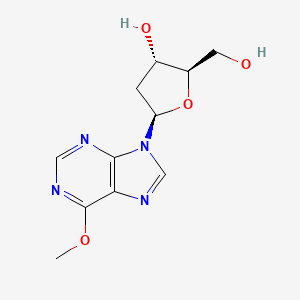

肌苷,2'-脱氧-6-O-甲基-

描述

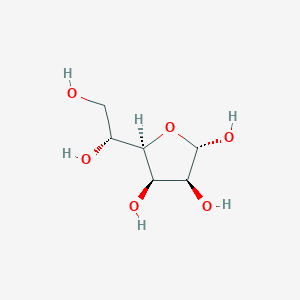

Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules . 2’-O-Methyl modifications are naturally occurring modifications in tRNA and other small RNAs .

Synthesis Analysis

A simple method for the etherification at the O (6)-position of silyl-protected inosine, guanosine, and 2’-deoxyguanosine has been described . Typically, a THF solution of the silylated nucleoside is treated with 1H-benzotriazol-1-yloxy-tris (dimethylamino)phosphonium hexafluorophosphate (BOP) and Cs (2)CO (3) under a nitrogen atmosphere .Molecular Structure Analysis

The structure of 2′-O-methyl modified rA and rU were generated by adding a 2′-O-methyl group on the ribose . Geometry optimizations were only applied on the added 2′- O -methyl functional group using the B3LYP functional with a single run of 6-311+G (2d, p) basis sets .Chemical Reactions Analysis

Inosine is a nutritional supplement touted to improve athletic performance and a drug used in vitro as a red blood cell rejuvenator for a unit of red blood cells that will be used in a clinical setting . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage .Physical and Chemical Properties Analysis

Inosine, 2’-deoxy- has a molecular weight of 252.2267 . It is a purine nucleoside formed by hypoxanthine linked by its N9 nitrogen to the C1 carbon of ribose .科学研究应用

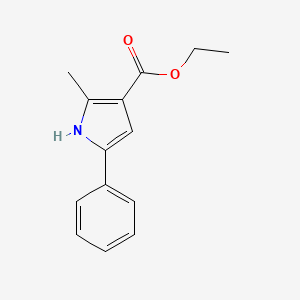

新型磷酰胺酰亚胺结构单元的合成

Köstler 和 Rosemeyer (2009) 的研究重点是使用肌苷合成亲脂寡核苷酸的新型磷酰胺酰亚胺结构单元。该过程涉及多种化学反应,包括非对映异构体混合物的制备和色谱分离,这在寡核苷酸合成中至关重要 (K. Köstler & H. Rosemeyer, 2009)。

核苷的立体选择性合成

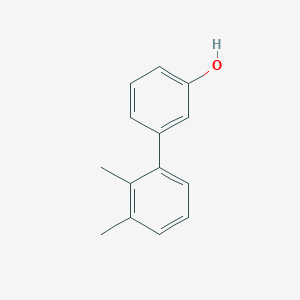

Caballero 等人 (2002) 描述了从 6-O-(2,6-二氯苯基)肌苷开始,立体选择性地合成某些甲基腺苷和甲基肌苷衍生物。该过程包括 Wittig 反应和立体选择性氧化等各个步骤,突出了肌苷在创建特定核苷结构中的作用 (G. Caballero, M. Gallo, J. Montserrat, & A. Iribarren, 2002)。

反应性核苷的制备

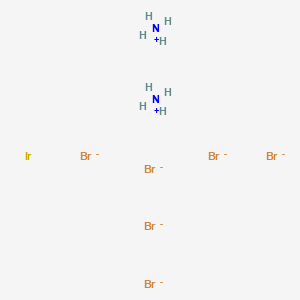

Bae 和 Lakshman (2007) 开发了一类 O6-(苯并三唑-1-基)肌苷衍生物,展示了这些核苷对各种化学反应的反应性。这包括不寻常的核苷衍生物的合成及其对 DNA 修饰的潜力 (Suyeal Bae & M. Lakshman, 2007)。

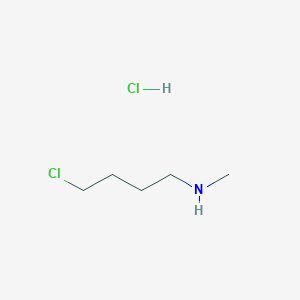

新合成方法的开发

Shuxin 等人 (2007) 报告了一种从肌苷制备某些甲基嘌呤核苷的新方法。这涉及一系列反应,展示了肌苷在生成复杂核苷结构中的用途 (Li Shuxin, Jiang Falong, Zhao Yan-jin, Guo Jinhua, & Wang Zhiqing, 2007)。

医学研究中的体内保护作用

Hui Shen 等人 (2005) 探讨了肌苷对大鼠脑缺血的保护作用。该研究表明,肌苷可能具有治疗潜力,因为它能够抑制谷氨酸突触后反应并减少脑梗塞 (Hui Shen, Guann-Juh Chen, B. Harvey, P. Bickford, & Yun Wang, 2005)。

核苷的功能化

Lin 和 Robins (2000) 描述了一种糖保护肌苷及其衍生物功能化的方法。该过程产生了各种取代的嘌呤核苷,突出了肌苷在化学合成中的多功能性 (X. Lin & M. Robins, 2000)。

作用机制

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others .

安全和危害

未来方向

2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . The extent of stabilization increased with the number of Nm modifications and was also dependent on Mg 2+ . This suggests that Nm could alter the biological activities of Nm-modified RNAs by modulating their secondary structural ensembles . This could pave the way for future development of therapeutic and preventive modalities for various human diseases .

属性

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCPECQZYJFRT-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564220 | |

| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37109-88-9 | |

| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

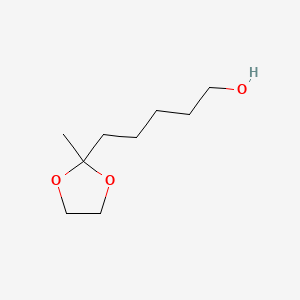

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)